N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a benzyl group and a piperazine ring, which is further substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzyl group and the piperazine ring. The final step involves the nitration of the benzoyl group attached to the piperazine ring.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Benzyl chloride, sodium hydride.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within cells. The nitrobenzoyl group is known to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine: shares structural similarities with other pyridazine and piperazine derivatives, such as:
Uniqueness
The presence of the nitrobenzoyl group in this compound distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-8-4-5-9-19(18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBHSGBGFBNVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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